![molecular formula C19H20N4O2 B2465970 N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1032229-17-6](/img/structure/B2465970.png)
N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Triazoles can participate in various reactions such as N-alkylation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Without specific data, we can only make general predictions. For example, the compound is likely solid at room temperature, and its solubility would depend on the exact nature and position of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound of interest, as well as similar triazole derivatives, are synthesized through various chemical processes, often aiming at exploring their potential biological activities. For instance, Shen et al. (2013) detailed the synthesis of some new triazole derivatives, highlighting their structural characterization through NMR, IR, MS spectra, and X-ray diffraction crystallography, emphasizing the importance of molecular conformation and interactions stabilized by hydrogen bonds (Guo-liang Shen et al., 2013). Similarly, Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole nucleosides, showcasing the role of X-ray structure in confirming their configurations and highlighting their potential in cancer research (Yu Lei et al., 2014).
Biological Activity
Several studies have been conducted to evaluate the biological activities of triazole derivatives. For example, Lu et al. (2017) reported on the synthesis of a triazole derivative with significant inhibition on the proliferation of cancer cell lines, indicating potential therapeutic applications (Jiu-Fu Lu et al., 2017). Additionally, the discovery of triazole-based inhibitors of soluble epoxide hydrolase, as reported by Thalji et al. (2013), demonstrates the pharmacological significance of these compounds in potentially treating conditions like epilepsy and agitation (R. Thalji et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-7-4-5-10-17(12)23-13(2)18(21-22-23)19(25)20-16-9-6-8-15(11-16)14(3)24/h4-11,14,24H,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOICZGBNJUNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)

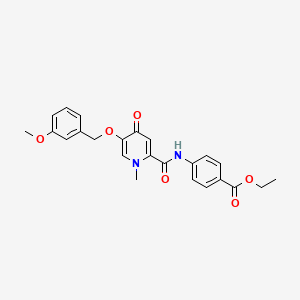

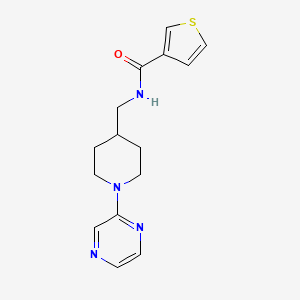

![3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465897.png)
![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)
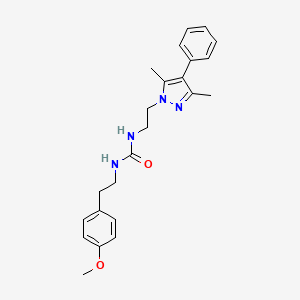

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2465905.png)
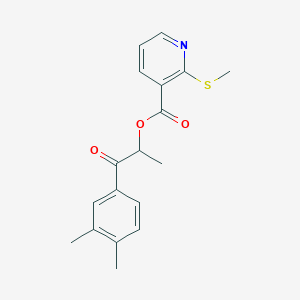
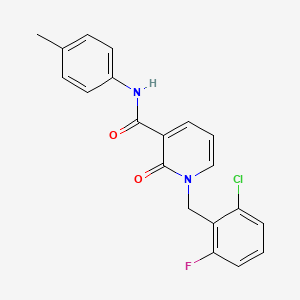
![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)